2-Cyclobutyl-4,4,4-trifluorobutanoic acid

Übersicht

Beschreibung

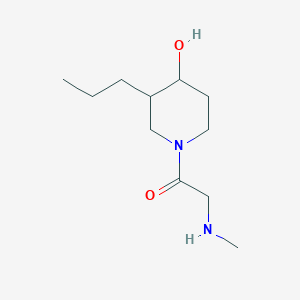

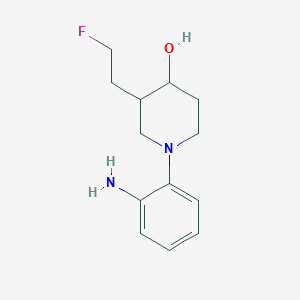

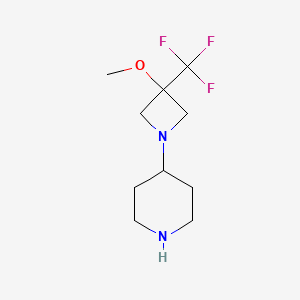

2-Cyclobutyl-4,4,4-trifluorobutanoic Acid is a derivative of 3-Cyclopentyl-4,4,4-trifluorobutanoic Acid . It has a molecular weight of 196.17 and a molecular formula of C8H11F3O2 . It appears as a white to off-white solid .

Synthesis Analysis

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in drug design . A method has been developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid . The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis

The molecular structure of 2-Cyclobutyl-4,4,4-trifluorobutanoic Acid includes a cyclobutyl group attached to a trifluorobutanoic acid group . The canonical SMILES representation is C1CC(C1)C(CC(F)(F)F)C(=O)O .Physical And Chemical Properties Analysis

2-Cyclobutyl-4,4,4-trifluorobutanoic Acid has a melting point of 58 - 60° C . It is slightly soluble in chloroform, dichloromethane, and ethyl acetate . It has a topological polar surface area of 37.3Ų and an XLogP3 of 2.9 .Wissenschaftliche Forschungsanwendungen

Selective Carboxylesterase Inhibitors and Radical Scavengers

2-Arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, closely related to the 2-cyclobutyl-4,4,4-trifluorobutanoic acid framework, have been synthesized and identified as effective and selective inhibitors of carboxylesterase. These compounds, possessing the trifluoromethyl group, exhibit significant inhibitory activity against carboxylesterase without substantially affecting related cholinesterases. Additionally, these compounds demonstrate high antioxidant activity, suggesting their potential in therapeutic applications targeting oxidative stress and enzyme regulation (Khudina et al., 2019).

Asymmetric Synthesis and Bioisosteres

The compound has implications in the asymmetric synthesis of enantiomerically pure derivatives, serving as a bioisostere for leucine in drug design. A specific method developed for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid demonstrates the importance of such compounds in medicinal chemistry, particularly in the synthesis of bioactive molecules and potential drug candidates (Han et al., 2019).

Synthesis of Cyclobutanes

Cyclobutanes are pivotal in the synthesis of natural products and pharmaceuticals due to their presence in a variety of bioactive compounds. Research demonstrates methodologies for the stereoselective synthesis of highly functionalized trifluoromethylated cyclobutenes, highlighting the utility of cyclobutyl compounds in constructing complex molecular architectures. Such synthetic strategies enable the creation of compounds with specific biological activities and are crucial for drug development and material science applications (Mosslemin et al., 2004).

Catalytic Asymmetric Synthesis

Cyclobutane motifs are synthesized through catalytic asymmetric cross-coupling reactions, demonstrating the versatility of cyclobutyl-containing compounds in organic synthesis. These methodologies provide access to chiral cyclobutanes, which are valuable intermediates in the synthesis of complex molecules, including drug candidates. This highlights the role of cyclobutyl compounds in advancing synthetic organic chemistry and facilitating the development of novel therapeutic agents (Goetzke et al., 2021).

Eigenschaften

IUPAC Name |

2-cyclobutyl-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)4-6(7(12)13)5-2-1-3-5/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVIRSIRLXBRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutyl-4,4,4-trifluorobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.